

# Application Notes and Protocols: Coacervation Phase Separation for Crisaborole Encapsulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Crisaborole**

Cat. No.: **B606811**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of **Crisaborole** using the coacervation phase separation technique. This method offers a versatile platform for developing novel topical delivery systems for **Crisaborole**, aimed at improving its therapeutic efficacy in treating atopic dermatitis.

## Introduction

**Crisaborole** is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor approved for the topical treatment of mild to moderate atopic dermatitis.<sup>[1]</sup> Encapsulation of **Crisaborole** into microparticles can offer several advantages, including controlled release, enhanced skin penetration, and improved drug stability. Coacervation, a phase separation method, is a well-established technique for microencapsulation in the pharmaceutical industry.<sup>[2][3][4]</sup> It involves the separation of a polymer-rich phase (coacervate) from a polymer solution, which then deposits around the drug particles to form microcapsules.<sup>[2][4]</sup> This document outlines the principles, protocols, and characterization of **Crisaborole** microcapsules prepared via coacervation.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Crisaborole** microcapsules prepared using a solvent evaporation-based phase separation technique, as well as other encapsulation methods for comparison.

Table 1: Physicochemical Properties of **Crisaborole** Microcapsules

| Parameter                 | Value | Reference |
|---------------------------|-------|-----------|
| Entrapment Efficiency (%) | 93.78 | [5]       |
| Melting Point (°C)        | 131   | [5]       |
| pH (in suspension)        | 5.3   | [5]       |

Table 2: Solubility of **Crisaborole**

| Solvent  | Solubility            | Reference |
|----------|-----------------------|-----------|
| Methanol | Highly Soluble        | [5]       |
| Ethanol  | Moderately Soluble    | [5]       |
| Acetone  | Moderately Soluble    | [5]       |
| Water    | Practically Insoluble | [5]       |

## Experimental Protocols

This section provides detailed methodologies for the encapsulation of **Crisaborole** using a solvent evaporation-based coacervation technique and subsequent characterization of the microcapsules.

### Protocol 1: Crisaborole Microencapsulation by Solvent Evaporation-Coacervation

This protocol is adapted from a study on the microencapsulation of **Crisaborole** using Eudragit polymers.[5]

Materials:

- **Crisaborole** powder
- Eudragit L-100

- Eudragit RS-100
- Acetone
- Liquid Paraffin
- Span-80
- Calcium Chloride (fused)

Procedure:

- Polymer Solution Preparation: Accurately weigh Eudragit L-100 and RS-100 in the desired ratio and dissolve them in 20 mL of acetone to form a homogeneous polymer solution.
- Drug Dispersion: Disperse the accurately weighed **Crisaborole** powder (core material) in the polymer solution and mix thoroughly.
- Emulsification: Slowly pour the organic phase (drug-polymer solution) into 50 mL of liquid paraffin containing 1% (w/w) of Span-80 at 15°C while stirring at 1000 rpm to form a uniform emulsion.
- Solvent Evaporation: Continue stirring to allow the acetone to evaporate, leading to the coacervation of the polymer and the formation of microcapsules around the **Crisaborole** particles.
- Microcapsule Collection: Collect the formed microcapsules by decantation.
- Washing: Wash the collected microcapsules four times with a suitable solvent (e.g., n-hexane) to remove any residual liquid paraffin and Span-80.
- Drying: Dry the washed microcapsules at room temperature for 3 hours.
- Storage: Store the dried microcapsules in a desiccator over fused calcium chloride.

## Protocol 2: Characterization of Crisaborole Microcapsules

#### 1. Entrapment Efficiency Determination:[5]

- Accurately weigh a known amount of **Crisaborole**-loaded microcapsules.
- Disperse the microcapsules in a suitable solvent in which **Crisaborole** is freely soluble (e.g., 80% methanol) to break the microcapsules and release the drug.
- Filter the solution to remove the polymer debris.
- Analyze the filtrate for **Crisaborole** content using a validated analytical method, such as UV-Vis spectrophotometry at a  $\lambda_{\text{max}}$  of 250 nm.[5]
- Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

#### 2. Particle Size and Morphology Analysis:[5][6]

- Scanning Electron Microscopy (SEM): Mount the dried microcapsules on an aluminum stub using double-sided adhesive tape.
- Coat the sample with a thin layer of gold or palladium in a sputter coater to make it conductive.
- Observe the morphology and surface characteristics of the microcapsules under the SEM at an appropriate acceleration voltage.

#### 3. Fourier-Transform Infrared (FTIR) Spectroscopy:[5][7]

- Obtain the FTIR spectra of pure **Crisaborole**, the polymers used, and the **Crisaborole**-loaded microcapsules.
- Record the spectra over a suitable wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ) to identify the characteristic peaks of **Crisaborole** and the polymers.
- Compare the spectra to assess the structural integrity of the drug after encapsulation and to check for any chemical interactions between the drug and the polymers.

#### 4. In-Vitro Drug Release Study:[5][8]

- Use a Franz diffusion cell for the in-vitro release study.
- Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.8) and maintain the temperature at 37°C with continuous stirring.
- Place a known quantity of the **Crisaborole** microcapsules (or a gel formulation containing the microcapsules) in the donor compartment, separated from the receptor compartment by a suitable membrane (e.g., a dialysis membrane).
- At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer to maintain sink conditions.
- Analyze the samples for **Crisaborole** content using a validated analytical method (e.g., UV-Vis spectrophotometry).
- Plot the cumulative percentage of drug released against time to obtain the release profile.

## Visualizations

### Signaling Pathway of Crisaborole



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Crisaborole** as a PDE4 inhibitor.

# Experimental Workflow for Crisaborole Encapsulation



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Crisaborole** microencapsulation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. bepls.com [bepls.com]
- 8. ijprajournal.com [ijprajournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Coacervation Phase Separation for Crisaborole Encapsulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b606811#coacervation-phase-separation-technique-for-crisaborole-encapsulation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)